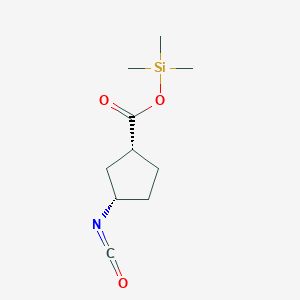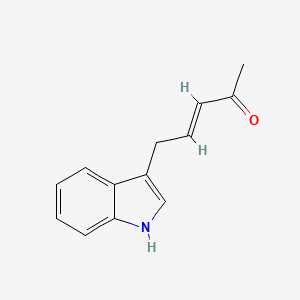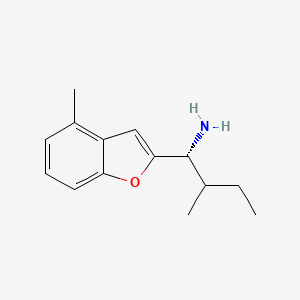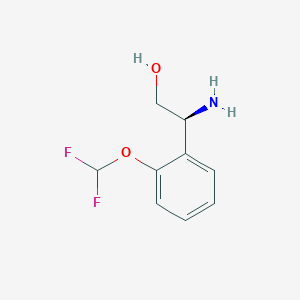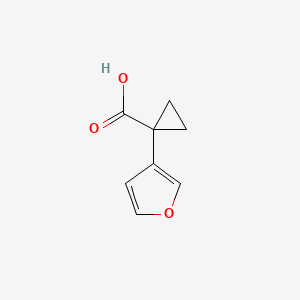![molecular formula C8H8N4 B13529777 8-Methylpyrido[4,3-d]pyrimidin-5-amine](/img/structure/B13529777.png)
8-Methylpyrido[4,3-d]pyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methylpyrido[4,3-d]pyrimidin-5-amine is a heterocyclic compound that features a fused bicyclic structure consisting of a pyridine ring and a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylpyrido[4,3-d]pyrimidin-5-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
8-Methylpyrido[4,3-d]pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives reacting with nucleophiles in polar aprotic solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
8-Methylpyrido[4,3-d]pyrimidin-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the development of dyes, pigments, and other materials with specific electronic properties.
Mecanismo De Acción
The mechanism by which 8-Methylpyrido[4,3-d]pyrimidin-5-amine exerts its effects is often related to its ability to interact with biological macromolecules such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Specific pathways involved may include inhibition of DNA synthesis or interference with cellular signaling mechanisms.
Comparación Con Compuestos Similares
8-Methylpyrido[4,3-d]pyrimidin-5-amine can be compared with other pyrido[4,3-d]pyrimidine derivatives:
Pyrido[4,3-d]pyrimidin-5-amine: Lacks the methyl group at the 8-position, which can significantly alter its biological activity and chemical reactivity.
8-Ethylpyrido[4,3-d]pyrimidin-5-amine: The ethyl group may provide different steric and electronic effects compared to the methyl group, leading to variations in its properties.
6-Methylpyrido[4,3-d]pyrimidin-5-amine: Methylation at a different position can result in distinct biological and chemical behaviors.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with biological targets and its utility in synthetic applications.
Propiedades
Fórmula molecular |
C8H8N4 |
|---|---|
Peso molecular |
160.18 g/mol |
Nombre IUPAC |
8-methylpyrido[4,3-d]pyrimidin-5-amine |
InChI |
InChI=1S/C8H8N4/c1-5-2-11-8(9)6-3-10-4-12-7(5)6/h2-4H,1H3,(H2,9,11) |
Clave InChI |
HBLRZDWFYQDQEB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C2=CN=CN=C12)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


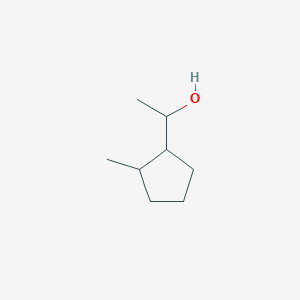
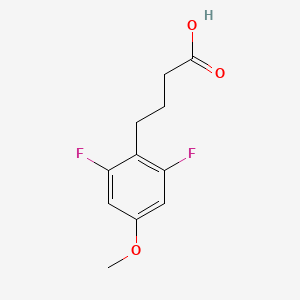
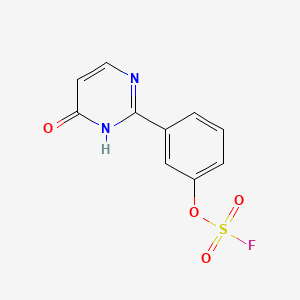
![Methyl 1-[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate](/img/structure/B13529712.png)
